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Compound of Interest

1-Naphthyl diphenylsulfonium
Compound Name:
triflate

Cat. No.: B045780

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of
sulfonium triflates as photoacid generators (PAGS) in Extreme Ultraviolet (EUV) lithography.
The information is targeted toward researchers and professionals in materials science,
semiconductor manufacturing, and related fields.

Introduction to Sulfonium Triflates in EUV
Lithography

Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes
EUV light with a wavelength of 13.5 nm to create smaller and more powerful microprocessors.
A critical component in the EUV lithography process is the photoresist, a light-sensitive material
that records the pattern projected onto the wafer. Chemically amplified resists (CARS) are the
most common type of photoresist used in EUV lithography, and their performance is highly
dependent on the choice of photoacid generator (PAG).

Sulfonium triflates, such as triphenylsulfonium triflate, are a class of ionic PAGs widely
employed in CAR formulations for EUV lithography.[1] Upon exposure to EUV radiation, these
compounds undergo a chemical reaction to generate a strong acid. This photogenerated acid
then acts as a catalyst in the surrounding polymer matrix of the photoresist during a
subsequent heating step, known as the post-exposure bake (PEB).[2] The acid-catalyzed
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reaction alters the solubility of the polymer, allowing for the selective removal of either the
exposed or unexposed regions of the photoresist during the development process, thus
transferring the desired pattern to the wafer.

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive
guide for working with sulfonium triflate-based EUV photoresists.

Photoresist Formulation

A typical negative-tone EUV photoresist formulation using triphenylsulfonium triflate as the PAG
is provided below. This formulation is based on a polyvinylphenol polymer and a melamine
derivative as a crosslinker.

Materials:

e Propylene glycol methyl ether acetate (PGMEA)
¢ Polyvinylphenol polymer (PVP), M.W. 8000
o Melamine derivative (crosslinker)

o Triphenylsulfonium triflate (PAG)
Equipment:

e Analytical balance

o Magnetic stirrer and stir bar

» Beaker

e 0.20 pm filter

Protocol:

e To 110 g of PGMEA, add 10 g of polyvinylphenol polymer.
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Add 1 g of the melamine derivative.

Add 0.5 g of triphenylsulfonium triflate.[3]

Stir the mixture until all components are completely dissolved.

Filter the resulting mixture through a 0.20 um filter to obtain the final photoresist composition.

[3]

Weight % (based on

Component Amount (g) .
solids)

Polyvinylphenol Polymer (PVP) 10 86.96%

Melamine Derivative 1 8.70%

Triphenylsulfonium Triflate 0.5 4.34%

Solvent

PGMEA 110

Table 1: Example of a negative-tone EUV photoresist formulation.[3]

Wafer Processing

This protocol outlines the key steps for patterning a silicon wafer using the formulated
photoresist.

Equipment:

Spin coater

Hot plate

EUV exposure tool

Development station

Protocol:
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o Coating: Apply the photoresist composition to a silicon wafer and spin-coat to achieve the
desired film thickness.

o Post-Application Bake (PAB): Bake the coated wafer on a hot plate at 140°C for 90 seconds
to remove the solvent.[4]

o Exposure: Expose the photoresist film to EUV radiation in a patterned manner. The required
dose will depend on the specific resist formulation and desired feature size.

o Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate at
140°C for 90 seconds.[4] This step drives the acid-catalyzed cross-linking reaction in the
exposed regions.

o Development: Develop the wafer in a 2.38 wt% tetramethylammonium hydroxide (TMAH)
solution to remove the unexposed regions of the photoresist, revealing the patterned
features.[4]

Process Step Temperature (°C) Time (seconds) Purpose

Remove solvent from

Post-Application Bake 140 20 o
the photoresist film
Drive acid-catalyzed

Post-Exposure Bake 140 90 deprotection/cross-

linking

Table 2: Typical baking conditions for a sulfonium triflate-based EUV photoresist.[4]

Signaling Pathways and Experimental Workflows
Photoacid Generation and Catalytic Action

The following diagram illustrates the mechanism of photoacid generation from a sulfonium
triflate PAG and its subsequent catalytic role in a chemically amplified resist.
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Caption: Mechanism of photoacid generation and chemical amplification.

Experimental Workflow for EUV Lithography

The diagram below outlines the major steps in a typical EUV lithography process using a
sulfonium triflate-based photoresist.

Photoresist Formulation

l

Spin Coating on Wafer

'

Post-Application Bake (PAB)

EUV Exposure
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Development

Patterned Wafer
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Caption: Experimental workflow for EUV lithography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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